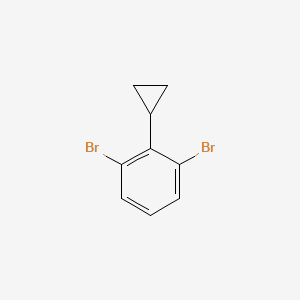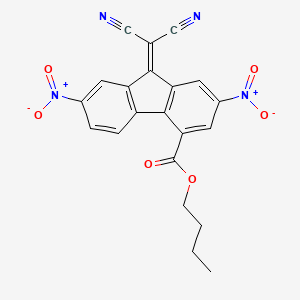
1,3-Dibromo-2-cyclopropylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-2-cyclopropylbenzene is an organic compound that belongs to the class of bromobenzenes It consists of a benzene ring substituted with two bromine atoms at the 1 and 3 positions and a cyclopropyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2-cyclopropylbenzene can be synthesized through several methods. One common approach involves the bromination of 2-cyclopropylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired dibromo compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-2-cyclopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding brominated cyclopropylbenzene derivatives.
Reduction Reactions: Reduction of the bromine atoms can yield cyclopropylbenzene or other partially reduced intermediates.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted cyclopropylbenzenes, while oxidation and reduction reactions can produce different brominated or de-brominated derivatives.
Scientific Research Applications
1,3-Dibromo-2-cyclopropylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving the interaction of brominated aromatic compounds with biological systems.
Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and polymers.
Mechanism of Action
The mechanism of action of 1,3-dibromo-2-cyclopropylbenzene involves its interaction with molecular targets through its bromine atoms and cyclopropyl group. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the cyclopropyl group can influence the compound’s reactivity and stability. These interactions can affect various molecular pathways, leading to the compound’s observed effects in different applications.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dibromo-2-cyclopropylbenzene
- 1,4-Dibromo-2-cyclopropylbenzene
- 1,3-Dibromo-2-methylbenzene
Uniqueness
1,3-Dibromo-2-cyclopropylbenzene is unique due to the specific positioning of the bromine atoms and the cyclopropyl group on the benzene ring. This arrangement imparts distinct chemical and physical properties, such as reactivity and stability, which differentiate it from other similar compounds. The presence of the cyclopropyl group also adds to its uniqueness by influencing the compound’s overall molecular geometry and electronic distribution.
Properties
Molecular Formula |
C9H8Br2 |
|---|---|
Molecular Weight |
275.97 g/mol |
IUPAC Name |
1,3-dibromo-2-cyclopropylbenzene |
InChI |
InChI=1S/C9H8Br2/c10-7-2-1-3-8(11)9(7)6-4-5-6/h1-3,6H,4-5H2 |
InChI Key |
BPKMHYVWWXTFTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=CC=C2Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{4-[bis(2-chloroethyl)amino]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15045454.png)


![2-Bromo-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15045472.png)
![ethyl 3-[3-(1,3-dioxoisoindol-2-yl)propyl]-5-ethoxy-1H-indole-2-carboxylate](/img/structure/B15045478.png)
![4-methyl-N-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B15045486.png)
![3-{(3E)-3-[2-(2,4-dinitrophenyl)hydrazinylidene]-1-phenylbutyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B15045490.png)

![4-nitro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B15045508.png)

![5-Ethyl-2-[4-(4-pentylcyclohexyl)phenyl]pyridine](/img/structure/B15045521.png)
methyl}amino)acetate](/img/structure/B15045525.png)


